BenchChemオンラインストアへようこそ!

14(15)-EET ethanolamide

soluble epoxide hydrolase (sEH) EET-EA metabolism enzyme kinetics

14(15)-EET ethanolamide ((±)14(15)-Epoxy eicosatrienoyl ethanolamide) is a fatty acid monoepoxide with molecular formula C22H37NO3 and molecular weight 363.5 Da. It is formally derived from the epoxidation of the 14,15-double bond of anandamide (AEA) and is recognized as a potential cytochrome P450 (CYP450) metabolite of AEA, though evidence for its endogenous formation in vivo has not been documented.

Molecular Formula C22H37NO3
Molecular Weight 363.5
Cat. No. B1153742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name14(15)-EET ethanolamide
Synonyms14(15)-EpETrE Ethanolamide; 14(15)-Epoxy Eicosatrienoyl Ethanolamide
Molecular FormulaC22H37NO3
Molecular Weight363.5
Structural Identifiers
SMILESCCCCCC1C(O1)CC=CCC=CCC=CCCCC(=O)NCCO
InChIInChI=1S/C22H37NO3/c1-2-3-12-15-20-21(26-20)16-13-10-8-6-4-5-7-9-11-14-17-22(25)23-18-19-24/h4,6-7,9-10,13,20-21,24H,2-3,5,8,11-12,14-19H2,1H3,(H,23,25)/b6-4-,9-7-,13-10-/t20-,21+/m1/s1
InChIKeyWYVHLKMCZZDTOU-XYFYYYGJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

14(15)-EET Ethanolamide: Key Specifications for Procurement of This Anandamide Epoxide Metabolite


14(15)-EET ethanolamide ((±)14(15)-Epoxy eicosatrienoyl ethanolamide) is a fatty acid monoepoxide with molecular formula C22H37NO3 and molecular weight 363.5 Da [1]. It is formally derived from the epoxidation of the 14,15-double bond of anandamide (AEA) and is recognized as a potential cytochrome P450 (CYP450) metabolite of AEA, though evidence for its endogenous formation in vivo has not been documented . Commercially available as a racemic mixture with purity ≥95%, this compound is supplied as a solution in ethanol and requires storage at -80°C for long-term stability .

Why 14(15)-EET Ethanolamide Cannot Be Replaced by Other EET-EA Regioisomers or Parent Compounds


Substituting 14(15)-EET ethanolamide with alternative EET-EA regioisomers or parent EETs introduces significant experimental confounds. The four EET-EA regioisomers (5,6-, 8,9-, 11,12-, and 14,15-) exhibit divergent receptor pharmacology, enzyme substrate preferences, and biological activities. For instance, while 5,6-EET-EA is a potent and selective CB2 receptor agonist (Ki = 8.9 nM for CB2, 11.4 μM for CB1) [1], 14(15)-EET ethanolamide lacks published quantitative receptor binding data and may engage distinct signaling pathways. Furthermore, parent 14(15)-EET lacks the ethanolamide moiety that confers unique interactions with endocannabinoid system components, including potential FAAH-independent metabolic routing [2]. For studies investigating the intersection of CYP450 epoxygenation and endocannabinoid signaling, only the specific 14,15-epoxide regioisomer of anandamide ethanolamide provides the appropriate structural and metabolic context.

Quantitative Differentiation Evidence for 14(15)-EET Ethanolamide Versus Closest Comparators


Enzymatic Hydrolysis Efficiency by Soluble Epoxide Hydrolase: 14(15)-EET-EA vs. Other EET-EA Regioisomers

Among the four EET-EA regioisomers, 14(15)-EET-EA and 11(12)-EET-EA are the most efficiently hydrolyzed by human soluble epoxide hydrolase (sEH), ranking above 8,9-EET-EA and 5,6-EET-EA in substrate preference based on catalytic efficiency (kcat/KM) [1]. Specific kinetic parameters for 14(15)-EET-EA with human sEH include a KM of 16 ± 1 μM, kcat of 0.99 s⁻¹, and kcat/KM of 0.20 ± 0.01 s⁻¹·μM⁻¹ [2]. This substrate preference hierarchy parallels that of parent EETs, where 14,15-EET also exhibits the highest affinity for sEH [3].

soluble epoxide hydrolase (sEH) EET-EA metabolism enzyme kinetics

Structural Differentiation from EET Antagonist 14,15-EE-5(Z)-E: Agonist vs. Antagonist Pharmacology

14(15)-EET ethanolamide is structurally distinct from 14,15-EE-5(Z)-E, a synthetic EET analog that functions as an antagonist of EET-induced vascular smooth muscle relaxation . 14,15-EE-5(Z)-E at 10 μM inhibits approximately 80% of 14,15-EET-induced relaxation of U46619-precontracted bovine coronary arteries . In contrast, parent 14(15)-EET is recognized as an endothelium-derived hyperpolarizing factor (EDHF) with vasodilator activity [1]. While direct vasoactivity data for 14(15)-EET ethanolamide are not yet published, the ethanolamide moiety structurally distinguishes it from the antagonist 14,15-EE-5(Z)-E, positioning it as a tool to probe EET receptor agonism versus antagonism in ethanolamide-modified lipids.

vascular smooth muscle relaxation EET receptor pharmacology structural analog

Receptor Selectivity Profile Differentiation: 14(15)-EET-EA vs. 5(6)-EET-EA

Published receptor binding data are available for 5(6)-EET ethanolamide, which demonstrates potent and selective CB2 agonism with Ki = 8.9 nM for CB2 and Ki = 11.4 μM for CB1 (approximately 1280-fold selectivity) [1][2]. For 14(15)-EET ethanolamide, quantitative cannabinoid receptor binding data (Ki or EC50 values) have not been reported in peer-reviewed literature . This absence of documented high-affinity CB2 binding for 14(15)-EET ethanolamide constitutes a functional differentiation: the compound may exhibit a distinct pharmacological profile that does not include the potent CB2-selective agonism characteristic of the 5,6-regioisomer.

CB1 receptor CB2 receptor cannabinoid receptor binding selectivity

Product Specification and Stability Benchmarking for Procurement Decision-Making

Commercially available 14(15)-EET ethanolamide is supplied with ≥95% purity as a solution in ethanol, with documented solubility of 30 mg/mL in DMF, 20 mg/mL in DMSO, 30 mg/mL in ethanol, and 0.5 mg/mL in ethanol:PBS (pH 7.2) (1:6) . The compound exhibits a manufacturer-verified stability of ≥2 years when stored at -80°C, shipped on dry ice [1]. These specifications meet or exceed typical research-grade lipid standards and ensure experimental reproducibility across studies.

purity specification storage stability solubility formulation

Recommended Research Applications for 14(15)-EET Ethanolamide Based on Verified Differential Evidence


sEH Activity Assays and EET-EA Metabolic Stability Studies

Investigators studying soluble epoxide hydrolase (sEH)-mediated hydrolysis of endocannabinoid epoxides should use 14(15)-EET ethanolamide as a preferred substrate. Among the four EET-EA regioisomers, 14(15)-EET-EA ranks in the highest tier for sEH catalytic efficiency, enabling robust detection of its corresponding diol metabolite (14,15-DHET-EA) via LC-MS/MS methods [1]. This application is directly supported by the kinetic parameters (KM = 16 ± 1 μM; kcat = 0.99 s⁻¹) and the established LC-MS/MS analytical workflow that includes 14(15)-EET-EA as a key analyte [2].

Distinguishing CB2-Dependent vs. CB2-Independent EET-EA Signaling

For researchers seeking to dissect EET-EA biological effects that are not mediated by CB2 receptor activation, 14(15)-EET ethanolamide is the appropriate tool compound. Unlike 5(6)-EET ethanolamide, which exhibits potent CB2 agonism (Ki = 8.9 nM), 14(15)-EET ethanolamide lacks published evidence of high-affinity cannabinoid receptor binding [1]. This differential pharmacology makes 14(15)-EET ethanolamide suitable for control experiments designed to isolate CB2-independent signaling pathways or to test hypotheses regarding regiospecific receptor engagement [2].

Investigating Ethanolamide-Modified EET Pharmacology in Vascular Tissues

14(15)-EET ethanolamide serves as a structurally distinct probe for vascular pharmacology studies where EET receptor agonism versus antagonism is being interrogated. The compound is chemically differentiated from the established EET antagonist 14,15-EE-5(Z)-E, which inhibits approximately 80% of 14,15-EET-induced vasorelaxation at 10 μM in bovine coronary artery preparations [1]. Researchers can employ 14(15)-EET ethanolamide alongside 14,15-EE-5(Z)-E to determine whether ethanolamide conjugation preserves or alters the vasoactive properties characteristic of parent EETs [2].

CYP2J2-Mediated Anandamide Metabolism Studies

14(15)-EET ethanolamide is one of the four primary epoxide products generated when anandamide is metabolized by CYP2J2 [1]. For investigators characterizing CYP2J2 enzymatic activity, substrate specificity, or the regulation of alternative anandamide metabolic pathways (particularly under conditions of FAAH inhibition), the complete panel of EET-EA regioisomers—including 14(15)-EET ethanolamide—is essential for accurate product identification and quantification [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 14(15)-EET ethanolamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.